1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes an isopropyl group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves a multistep process. One common approach is the Friedlander condensation reaction, which involves the condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is followed by further modifications to introduce the isopropyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antitumoral activities.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 1H-pyrazolo[3,4-b]quinolines
Uniqueness
1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-13(2)24-19-18(12-22-24)17(11-14(3)23-19)20(25)21-10-9-15-5-7-16(26-4)8-6-15/h5-8,11-13H,9-10H2,1-4H3,(H,21,25) |
InChI Key |
DRNODEBWJGTYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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